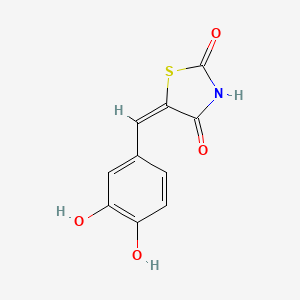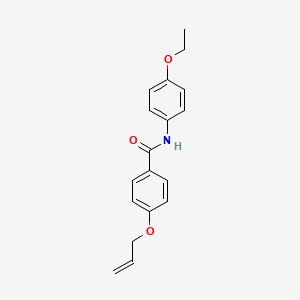![molecular formula C16H20ClF3N2O B4759428 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea](/img/structure/B4759428.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea, also known as DUC-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DUC-4 is a urea derivative that has been synthesized through a multi-step process and has demonstrated promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea is not fully understood, but studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea can selectively bind to certain proteins and enzymes in cancer cells, leading to the inhibition of cell growth and proliferation. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea has been shown to have minimal toxicity and has no significant effects on normal cells. Studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea can selectively target cancer cells and can induce cell death in cancer cells without affecting normal cells. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea has also been shown to have anti-inflammatory effects and can reduce inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea is that it has minimal toxicity and can selectively target cancer cells. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea has also been shown to have high stability and can be easily synthesized in large quantities. However, one of the limitations of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea is that its mechanism of action is not fully understood, and further studies are needed to elucidate its mechanism of action. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea has only been studied in vitro and in animal models, and further studies are needed to determine its efficacy in human clinical trials.
Orientations Futures
There are several potential future directions for the research on N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea. One potential direction is to further elucidate its mechanism of action and identify its target proteins and enzymes in cancer cells. Another potential direction is to study the efficacy of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea in human clinical trials and determine its potential use as a diagnostic tool or therapeutic agent for cancer. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea can be further modified to improve its selectivity and efficacy in targeting cancer cells.
Applications De Recherche Scientifique
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea has been extensively studied for its potential applications in various scientific fields. One of the major applications of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea is in the field of cancer research. Studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea has anti-tumor properties and can inhibit the growth of various cancer cell lines. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea has also been studied for its potential use as a diagnostic tool for cancer. Studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea can selectively bind to cancer cells and can be used to detect cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-cyclooctylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClF3N2O/c17-13-9-8-11(16(18,19)20)10-14(13)22-15(23)21-12-6-4-2-1-3-5-7-12/h8-10,12H,1-7H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLIQLJUSOKNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-cyclooctylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4759349.png)

![3-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4759361.png)
![methyl 5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4759369.png)
![2-cyano-3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4759381.png)
![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2,4,6-trimethylbenzamide](/img/structure/B4759391.png)

![8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4759410.png)
![ethyl 3-[6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B4759420.png)
![4-sec-butyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4759429.png)


![1-[(4-isobutylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4759456.png)
![methyl [2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B4759463.png)